1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Overview
Description
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is a novel sulfonamide derivative. Sulfonamides, also known as sulfa drugs, have played a significant role in the medical field due to their effectiveness against a wide range of bacterial infections. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonyl group attached to a nitrophenyl moiety.
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid involves the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride. The reaction is typically carried out at room temperature using sodium carbonate in the presence of water . The compound is then characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), electrospray mass spectrometry (ES-MS), and ultraviolet-visible spectroscopy (UV-Vis) .
Chemical Reactions Analysis
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it inhibits dihydropteroate synthase by mimicking the natural substrate of the enzyme, thereby preventing the synthesis of folic acid in bacteria . This inhibition leads to the death of the bacterial cells. The compound also interacts with DNA topoisomerase, an enzyme involved in DNA replication, thereby inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid can be compared with other sulfonamide derivatives such as:
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid: Similar in structure but with a hydroxyl group attached to the pyrrolidine ring.
N-(4-Nitrophenyl)sulfonylproline: Another sulfonamide derivative with a proline ring instead of a pyrrolidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6S/c14-11(15)10-2-1-7-12(10)20(18,19)9-5-3-8(4-6-9)13(16)17/h3-6,10H,1-2,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPIPGHKYHUOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383058 | |
Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88867-96-3 | |
Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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